molecular formula C13H13NO2 B11175880 1-(4-Ethylphenyl)-3-methylidenepyrrolidine-2,5-dione

1-(4-Ethylphenyl)-3-methylidenepyrrolidine-2,5-dione

Cat. No.: B11175880
M. Wt: 215.25 g/mol
InChI Key: SHAQQXOCYVFACL-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-3-methylidenepyrrolidine-2,5-dione is an organic compound with a unique structure that includes a pyrrolidine ring substituted with an ethylphenyl group and a methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)-3-methylidenepyrrolidine-2,5-dione typically involves the reaction of 4-ethylbenzaldehyde with maleic anhydride in the presence of a base, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include:

    Temperature: Moderate temperatures (around 60-80°C) are typically used.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-3-methylidenepyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: The major products include carboxylic acids or ketones.

    Reduction: The major products are alcohols or amines.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

1-(4-Ethylphenyl)-3-methylidenepyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-3-methylidenepyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-3-methylidenepyrrolidine-2,5-dione
  • 1-(4-Ethylphenyl)-2,5-dioxopyrrolidine

Uniqueness

1-(4-Ethylphenyl)-3-methylidenepyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

1-(4-ethylphenyl)-3-methylidenepyrrolidine-2,5-dione

InChI

InChI=1S/C13H13NO2/c1-3-10-4-6-11(7-5-10)14-12(15)8-9(2)13(14)16/h4-7H,2-3,8H2,1H3

InChI Key

SHAQQXOCYVFACL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(=C)C2=O

Origin of Product

United States

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